molecular formula C8H17NO2 B1611440 N,N-Dimethyl-l-leucine CAS No. 2439-37-4

N,N-Dimethyl-l-leucine

Cat. No. B1611440
CAS RN: 2439-37-4
M. Wt: 159.23 g/mol
InChI Key: FZLYRJBAUQHHIH-ZETCQYMHSA-N
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Scientific Research Applications

Absolute Quantification of Peptides and Proteins

N,N-Dimethyl-l-leucine: (iDiLeu) reagents are pivotal in the absolute quantification of peptides and proteins using liquid chromatography-mass spectrometry (LC-MS). This method is essential for validating candidate biomarkers, where iDiLeu reagents enable the construction of a standard curve approach for precise quantification .

Enhanced Throughput in Proteomics

The iDiLeu tags offer a cost-effective and high-throughput chemical labeling method. They allow for the generation of four-point calibration curves in a single LC–MS run, which significantly improves the efficiency of determining protein concentrations from labeled peptides .

Isotopic Interference Correction

In quantitative proteomics, isotopic interference can be a significant challenge. The use of iDiLeu reagents facilitates the correction of isotopic interference, ensuring accurate quantification of peptides and proteins .

Biomarker Discovery

iDiLeu reagents are used in biomarker discovery to screen hundreds to thousands of proteins. They help in predicting biological pathologies and validating changes in protein expression, which is crucial for the development of targeted therapies .

Cost-Effective Alternative to Immunoassays

The iDiLeu labeling method serves as a more economical alternative to traditional immunoassays. It reduces the cost and development time significantly, allowing for a broader investigation of candidate proteins .

Application in Metabolomics

iDiLeu reagents have implications in metabolomics, particularly in the sample preparation phase. They help in the quantification of metabolites, which is vital for understanding metabolic pathways and disease mechanisms .

properties

IUPAC Name

(2S)-2-(dimethylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)5-7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLYRJBAUQHHIH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470130
Record name N,N-Dimethyl-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-l-leucine

CAS RN

2439-37-4
Record name N,N-Dimethyl-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(dimethylamino)-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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